
5-Amino-2-(1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound consists of a benzothiazole moiety fused with a pyrazolone ring, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as potassium carbonate, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzothiazole-pyrazolone derivatives.
Scientific Research Applications
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the pyrazolone ring.
1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone ring but lacks the benzothiazole moiety.
Uniqueness
3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of the benzothiazole and pyrazolone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications.
Biological Activity
5-Amino-2-(1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound recognized for its potential biological activities. This compound features a unique structure that combines a pyrazolone ring with a benzothiazole moiety, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8N4OS
- Molecular Weight : 232.26 g/mol
This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Antitumor Properties : In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit antitumor activity against breast and colon cancer cell lines . The presence of the benzothiazole moiety enhances the antitumor potency of the compound.
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit 5-lipoxygenase activity, which is crucial in inflammatory processes .
- Anticonvulsant Activity : Some studies have indicated potential anticonvulsant effects in animal models, suggesting a broader therapeutic profile .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can be optimized through microwave-assisted techniques to enhance yield and reduce reaction time . The ability to synthesize derivatives allows for the exploration of compounds with improved biological activities or solubility profiles.
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-1H-pyrazol-5(4H)-one | Pyrazolone structure | Basic scaffold for many derivatives |
4-Bromo-3-methyl-1H-pyrazol-5(4H)-one | Bromo substituent | Enhanced reactivity due to halogen |
6-Methyl-4,5-dihydropyridazin-3(2H)-one | Different ring structure | Distinct biological activity profile |
1-Amino-4-methylthiazole | Thiazole core | Different functional groups affecting activity |
The combination of the benzothiazole moiety and the amino group in this compound contributes significantly to its reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : Research has shown that derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain modifications enhance efficacy against resistant strains .
- Antitumor Efficacy : In vitro tests on human tumor cell lines revealed that benzothiazole derivatives possess significant cytotoxic effects. The mechanism appears to involve apoptosis induction in cancer cells .
- Pharmacological Profiles : A comprehensive pharmacological assessment highlighted the dual role of some derivatives as both agonists and antagonists at serotonin receptors, suggesting potential applications in neuropharmacology .
Properties
CAS No. |
54178-30-2 |
---|---|
Molecular Formula |
C10H8N4OS |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-amino-2-(1,3-benzothiazol-2-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4OS/c11-8-5-9(15)14(13-8)10-12-6-3-1-2-4-7(6)16-10/h1-4H,5H2,(H2,11,13) |
InChI Key |
BVYOKVYYCMIAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
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